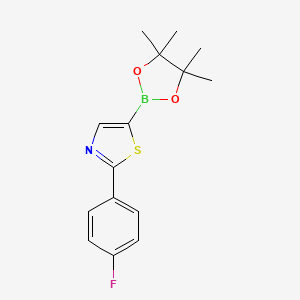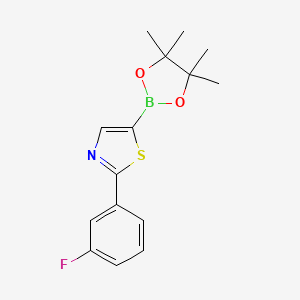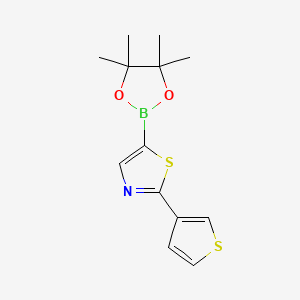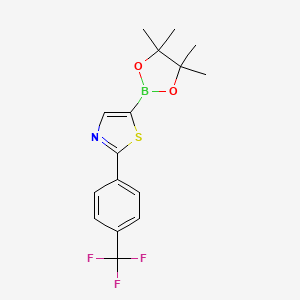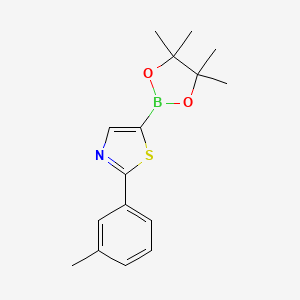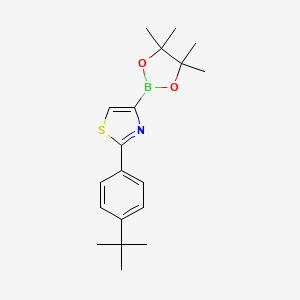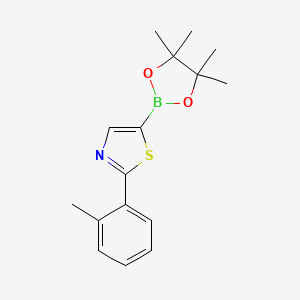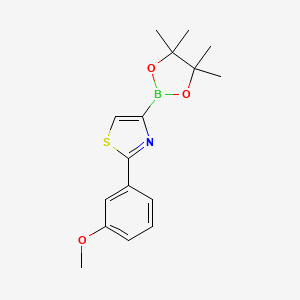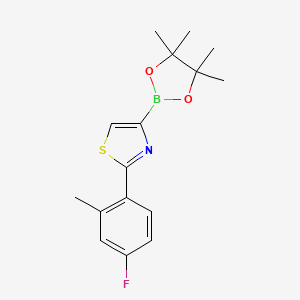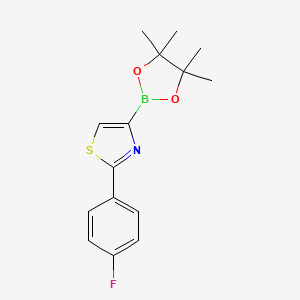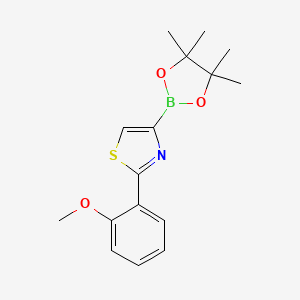
2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester, abbreviated as 2-MPTBP, is an organic compound that has recently gained scientific interest due to its potential applications in various fields. It is a type of boronic acid pinacol ester, which is a group of compounds that are used as reagents in organic synthesis and as catalysts in various chemical reactions. The structure of 2-MPTBP consists of a thiazole ring, two boronic acid groups, and a pinacol ester group. This compound has been studied for its potential applications in the fields of biology, chemistry, and medicine.
Mecanismo De Acción
2-MPTBP is believed to act as a boronic acid pinacol ester, which is a group of compounds that are used as reagents in organic synthesis and as catalysts in various chemical reactions. The boronic acid group of 2-MPTBP is able to form a covalent bond with a variety of molecules, such as proteins, carbohydrates, and nucleic acids. This bond is believed to be responsible for the compound’s ability to bind to specific proteins and receptors in the body.
Biochemical and Physiological Effects
2-MPTBP has been studied for its potential applications in various scientific fields. In the field of biology, it has been studied for its potential as a reagent for protein labeling and for its ability to bind to specific proteins. In the field of chemistry, it has been studied for its potential as a catalyst for various organic reactions, such as the synthesis of polymers and the synthesis of peptides. In the field of medicine, it has been studied for its potential as a drug delivery system and for its ability to bind to specific receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-MPTBP has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost and ease of synthesis. This makes it ideal for use in a variety of experiments, such as protein labeling, drug delivery, and organic synthesis. However, 2-MPTBP also has some limitations. For example, it is not very soluble in water, which limits its use in aqueous solutions. Additionally, its boronic acid group can react with other molecules in aqueous solutions, which can lead to undesired side reactions.
Direcciones Futuras
The potential applications of 2-MPTBP are still being explored, and there are several potential future directions for research. For example, further research could be done to explore the compound’s potential as a drug delivery system, as well as its potential as a catalyst for organic reactions. Additionally, further research could be done to explore the compound’s potential as a reagent for protein labeling and its ability to bind to specific proteins. Finally, further research could be done to explore the compound’s potential as a reagent for peptide synthesis and its ability to bind to specific receptors in the body.
Métodos De Síntesis
2-MPTBP can be synthesized using a variety of methods. One of the most common methods is the reaction between 2-methoxyphenyl thiazole and pinacol boronic acid. This reaction proceeds via a nucleophilic addition reaction, in which the pinacol boronic acid acts as a nucleophile and adds to the thiazole ring of 2-methoxyphenyl thiazole. The reaction is typically carried out in the presence of a base, such as NaOH or KOH, and a catalytic amount of a Lewis acid, such as BF3 or SnCl2.
Aplicaciones Científicas De Investigación
2-MPTBP has been studied for its potential applications in various scientific fields. In the field of biology, it has been studied for its potential as a reagent for protein labeling and for its ability to bind to specific proteins. In the field of chemistry, it has been studied for its potential as a catalyst for various organic reactions, such as the synthesis of polymers and the synthesis of peptides. In the field of medicine, it has been studied for its potential as a drug delivery system and for its ability to bind to specific receptors in the body.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-22-14(18-13)11-8-6-7-9-12(11)19-5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFKMVBIJBUKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

